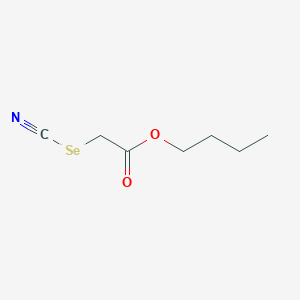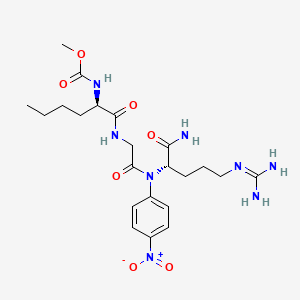
2,4-dioxo-(214C)1H-pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dioxo-1H-pyrimidine-6-carboxylic acid, also known as orotic acid, is a heterocyclic compound that plays a significant role in the synthesis of pyrimidine nucleotides. It is an intermediate in the biosynthesis of uridine monophosphate, a precursor to RNA and DNA. This compound is found naturally in milk and other dairy products and is also synthesized in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-dioxo-1H-pyrimidine-6-carboxylic acid can be synthesized through various methods. One common method involves the condensation of dihydroorotate with carbamoyl phosphate, followed by oxidation. Another method includes the reaction of urea with maleic acid under acidic conditions, leading to the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid typically involves the fermentation of specific strains of bacteria or yeast that can produce this compound. The fermentation broth is then processed to extract and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dioxo-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form orotidine-5’-monophosphate.
Reduction: It can be reduced to dihydroorotate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed
Oxidation: Orotidine-5’-monophosphate.
Reduction: Dihydroorotate.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-dioxo-1H-pyrimidine-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in the study of metabolic pathways involving pyrimidine biosynthesis.
Medicine: It is investigated for its potential therapeutic effects in treating metabolic disorders and as a supplement in certain conditions.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement in animal feed.
Wirkmechanismus
The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid involves its role as a precursor in the biosynthesis of pyrimidine nucleotides. It is converted to orotidine-5’-monophosphate by the enzyme orotate phosphoribosyltransferase. This compound is then decarboxylated to uridine monophosphate, which is further phosphorylated to form uridine triphosphate, a building block of RNA and DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uracil: A pyrimidine base that is a component of RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in both RNA and DNA.
Uniqueness
2,4-dioxo-1H-pyrimidine-6-carboxylic acid is unique due to its role as an intermediate in the biosynthesis of pyrimidine nucleotides. Unlike uracil, thymine, and cytosine, which are directly incorporated into nucleic acids, 2,4-dioxo-1H-pyrimidine-6-carboxylic acid is a precursor that undergoes further enzymatic transformations.
Eigenschaften
Molekularformel |
C5H4N2O4 |
|---|---|
Molekulargewicht |
158.09 g/mol |
IUPAC-Name |
2,4-dioxo-(214C)1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+2 |
InChI-Schlüssel |
PXQPEWDEAKTCGB-RHRFEJLCSA-N |
Isomerische SMILES |
C1=C(N[14C](=O)NC1=O)C(=O)O |
Kanonische SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)

![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)

![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)

![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)



![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
